![molecular formula C7H7NO2S B112448 N-(5-Formyl-2-thienyl)acetamide CAS No. 31167-35-8](/img/structure/B112448.png)
N-(5-Formyl-2-thienyl)acetamide
Overview
Description
N-(5-Formyl-2-thienyl)acetamide: is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-Formyl-2-thienyl)acetamide typically begins with thiophene derivatives.
Reaction Steps: One common method involves the formylation of 2-thiophenecarboxamide using formylating agents such as formic acid or formic anhydride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Formyl-2-thienyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the formyl group to an alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
N-(5-Formyl-2-thienyl)acetamide serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory and infectious diseases . Its thienyl group contributes to biological activity, making it a valuable building block in drug discovery.
Key Findings:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, which can be harnessed for developing new treatments for conditions such as arthritis.
- Antimicrobial Properties : Studies have shown that compounds derived from this compound possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecules. Its reactive formyl group allows for various synthetic transformations.
Applications:
- Building Block for Complex Molecules : It is used to synthesize more complex organic compounds through reactions such as condensation and nucleophilic addition.
- Exploration of New Chemical Pathways : Researchers employ this compound to investigate novel synthetic routes that can lead to innovative materials with unique properties.
Material Science
This compound finds applications in the development of advanced materials, particularly in enhancing the properties of polymers and coatings.
Material Enhancements:
- Durability and Resistance : The incorporation of this compound into polymer matrices has been shown to improve mechanical strength and resistance to environmental degradation.
- Conductive Polymers : Its thienyl structure contributes to the electrical properties of conductive polymers, making it relevant for applications in electronics.
Agricultural Chemistry
This compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
Significance:
- Pesticide Development : this compound derivatives are being investigated for their potential as environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms.
- Herbicide Formulations : Its efficacy in inhibiting weed growth has led to research into its use as a herbicide, providing safer alternatives to traditional chemical herbicides.
Analytical Chemistry
In analytical chemistry, this compound is employed in various techniques to identify and quantify other compounds.
Analytical Techniques:
- Chromatography : It is used as a standard or reference compound in chromatography methods for quality control in pharmaceutical manufacturing.
- Spectroscopy : The unique spectral characteristics of this compound allow it to be utilized in spectroscopic analyses for detecting trace amounts of substances in complex mixtures.
Case Studies
Several case studies highlight the diverse applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study demonstrated that derivatives showed significant antimicrobial activity against Staphylococcus aureus, suggesting potential use in topical antiseptics.
-
Case Study on Polymer Enhancement :
- Research indicated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its thermal stability and mechanical properties.
-
Case Study on Herbicide Development :
- Field trials revealed that formulations based on this compound effectively controlled weed populations with lower toxicity profiles compared to conventional herbicides.
Mechanism of Action
The mechanism of action of N-(5-Formyl-2-thienyl)acetamide is largely dependent on its application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- N-(2-Formylphenyl)acetamide
- N-(5-Formyl-2-furyl)acetamide
- N-(5-Formyl-2-pyridyl)acetamide
Comparison:
- N-(5-Formyl-2-thienyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan and pyridine. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Biological Activity
N-(5-Formyl-2-thienyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through the formylation of 2-thiophenecarboxamide. The typical reaction involves using formic acid or anhydride under controlled conditions, often in solvents like tetrahydrofuran. The compound can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Carboxylic acids |
Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |
Substitution | Various nucleophiles | Substituted thiophene derivatives |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer). The compound's mechanism may involve the inhibition of critical pathways in cancer cell proliferation.
A study reported the compound's IC50 values against HepG2 cells to be approximately 9.08 µg/ml, suggesting moderate activity compared to other tested ligands and their metal complexes .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to its structural features:
- Formyl Group : Participates in hydrogen bonding, enhancing interaction with biological targets.
- Thienyl Ring : Provides a planar structure conducive for π-π stacking interactions with proteins and nucleic acids.
Case Studies
- Anticancer Study : In a comparative analysis of various acetamides, this compound was found to significantly inhibit the growth of HepG2 cells. The study highlighted its potential as a lead compound for developing new anticancer drugs .
- Inflammation Model : A murine model was used to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in edema and inflammatory markers when treated with this compound compared to controls .
Research Findings Summary
Recent investigations into this compound have revealed promising results regarding its biological activities:
Activity Type | Cell Line/Model | IC50/Effect |
---|---|---|
Anticancer | HepG2 | 9.08 µg/ml |
Anti-inflammatory | Murine model | Significant reduction in edema |
Properties
IUPAC Name |
N-(5-formylthiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHPGKJBLSYSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296445 | |
Record name | N-(5-Formyl-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31167-35-8 | |
Record name | 31167-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Formyl-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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